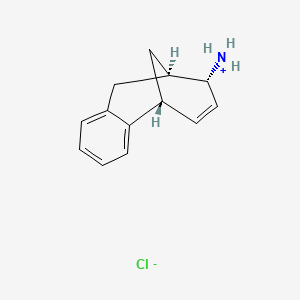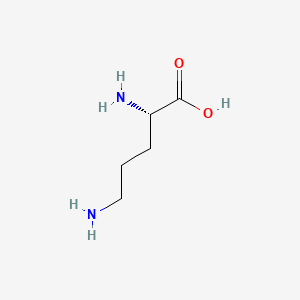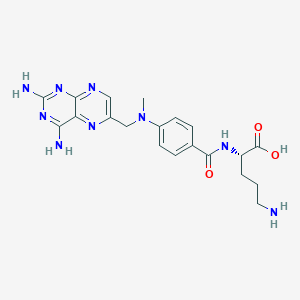![molecular formula C36H26N4 B1677553 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole CAS No. 4051-59-6](/img/structure/B1677553.png)
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
Vue d'ensemble
Description
The compound “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a common structure in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
The synthesis of similar imidazole derivatives often involves a one-pot condensation reaction. For example, a related compound was synthesized by reacting benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another method involved the reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex. For instance, the asymmetric unit of a related compound consists of two symmetry-independent and conformationally different molecules . The dihedral angles between the imidazole ring and the three benzene rings vary .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, a synthesized imidazole was reacted with salts of 1st row transition metals . Another study reported the introduction of an acyl group at N13, resulting in an intramolecular strain .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” can be inferred from related compounds. For instance, a related compound has a molecular weight of 514.6 g/mol, a topological polar surface area of 83.1 Ų, and a complexity of 832 .Applications De Recherche Scientifique
Cancer Metastasis Inhibition
MSX-130 functions as a CXCR4 antagonist and has shown potential in inhibiting tumor metastasis. The CXCR4 receptor plays a significant role in cancer cell migration and metastasis, making MSX-130 a promising compound for cancer treatment strategies .
Stem Cell Trafficking Regulation
The compound’s interaction with CXCR4 also suggests its role in the regulation of stem cell trafficking. This could have implications in stem cell therapy and regenerative medicine .
Neovascularization
MSX-130 may contribute to neovascularization processes, which is crucial for wound healing and tissue regeneration, as well as for the progression of certain diseases like cancer .
Labeling Amines
Related imidazole compounds have been used for labeling amines, which could indicate that MSX-130 or its derivatives might be applied in analytical chemistry for detecting and quantifying amine-containing compounds .
Antioxidant Potential
Imidazole derivatives have been synthesized and evaluated for their antioxidant potential. While not directly stated for MSX-130, its structural similarity to these compounds suggests it could possess antioxidant properties .
Fluorescence Properties
Imidazole derivatives have been studied for their strong fluorescence properties. MSX-130, with its imidazole core, might be useful in fluorescence-based assays or imaging techniques .
Mécanisme D'action
Target of Action
MSX-130, also known as 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a seven trans-membrane G-protein coupled receptor (GPCR) and plays a crucial role in cancer metastasis, regulation of stem cell trafficking, and neovascularization .
Mode of Action
MSX-130 acts as an antagonist to CXCR4 . As an antagonist, it binds to the CXCR4 receptor and inhibits its function, thereby preventing the receptor from interacting with its natural ligand, CXCL12 . This inhibition disrupts the signaling pathways associated with the receptor, leading to a decrease in cancer metastasis .
Biochemical Pathways
The primary biochemical pathway affected by MSX-130 is the CXCR4/CXCL12 signaling pathway . This pathway plays a significant role in cancer metastasis, regulation of stem cell trafficking, and neovascularization . By inhibiting CXCR4, MSX-130 disrupts this pathway, potentially leading to reduced cancer metastasis.
Pharmacokinetics
It is known that the compound is supplied as a powder and has a molecular weight of 51462
Result of Action
The primary result of MSX-130’s action is the inhibition of cancer metastasis . By antagonizing CXCR4, MSX-130 prevents the receptor from interacting with its natural ligand, CXCL12 . This disruption in the CXCR4/CXCL12 signaling pathway can lead to a decrease in cancer metastasis .
Action Environment
It is known that the compound is stable at room temperature and has a shelf life of 3 years when stored as a powder at -20°c
Orientations Futures
The future directions for research on “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of new synthetic routes and the investigation of their biological activities could be areas of interest .
Propriétés
IUPAC Name |
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQQXYFSWSAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene?
A1: While the provided abstracts don't explicitly state the molecular weight, the molecular formula can be deduced from the chemical name and structure. 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene consists of two 4,5-diphenyl-1H-imidazol-2-yl groups linked to a central benzene ring. The articles highlight the compound's spectroscopic properties, particularly its absorption and fluorescence emission behaviors. [, , , ] For instance, one study observed that the compound exhibited an absorption maximum (λmax) at 358 nm, which shifted to 414 nm upon the addition of fluoride ions. [] This shift indicates an interaction between the compound and fluoride, making it a potential candidate for fluoride sensing.
Q2: How does the structure of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene and its derivatives influence their sensitivity to fluoride ions?
A2: Research suggests that increasing the coplanarity of the molecule and introducing electron-withdrawing groups to the imidazole backbone enhances the sensitivity of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene derivatives towards fluoride ions. [] This is evident in the comparison of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene (1a) with its derivatives, 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-phenanthro(9,10-d)imidazole (1b) and 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-imidazo(4,5-f)(1,10)phenanthroline (1c). Compound 1c, with a more planar structure and the electron-withdrawing phenanthroline group, exhibited the highest sensitivity to fluoride ions among the three. [] This increased sensitivity is attributed to enhanced charge transfer upon fluoride binding.
Q3: What are the computational chemistry approaches used to study 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene and its derivatives?
A4: While the provided abstracts don't delve into specific computational details, they mention the use of molecular docking and molecular dynamics simulations in studying a related compound, 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl) benzene. [] These techniques are likely employed to understand the interaction of this compound class with potential biological targets, such as lactate dehydrogenase A (LDHA), and to predict their inhibitory activity. Further computational studies could explore the electronic properties, binding affinities, and spectroscopic behavior of these compounds in different environments and with various interacting species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3,4-Propano-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5(4H)-one](/img/structure/B1677471.png)
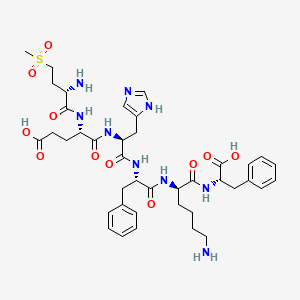
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

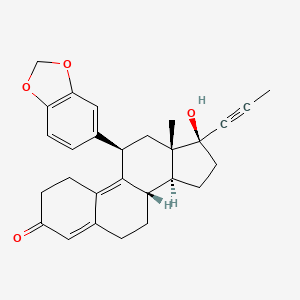
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
![5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1677480.png)
![5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1677481.png)
